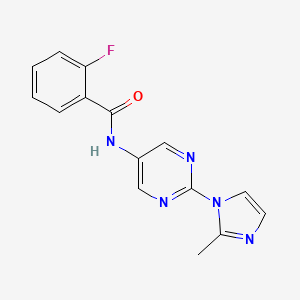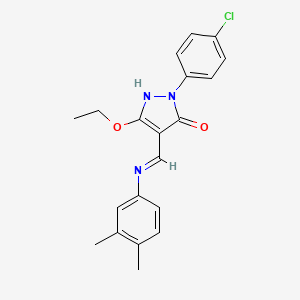
2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Tautomerism
Research has been conducted on the structural analysis of NH-pyrazoles, which are structurally related to the compound . These studies have revealed insights into their tautomerism, both in solution and in solid states, facilitated by X-ray crystallography and NMR spectroscopy. The findings indicate complex patterns of hydrogen bonding and tautomer preference, which are crucial for understanding the chemical behavior and potential applications of such compounds (Cornago et al., 2009).
Crystallographic Studies
Crystallographic studies of similar compounds have provided insights into their molecular conformations and intermolecular interactions. Such studies are fundamental for the development of materials based on these compounds, as they offer a detailed understanding of molecular packing, hydrogen bonding, and other interactions that influence the material's properties (Quiroga et al., 1999).
Spectroscopic and Spectrophotometric Investigations
Spectroscopic and spectrophotometric techniques have been employed to characterize Schiff base ligands derived from similar compounds. These investigations provide valuable information on tautomeric equilibria, which is essential for the application of these compounds in catalysis, sensor development, and other areas (Hayvalı et al., 2010).
Hirshfeld Surface Analysis
Hirshfeld surface analysis has been utilized to study the crystal structure of related compounds, offering insights into the supramolecular interactions that define their crystal packing. This analysis is crucial for the design and synthesis of new materials with desired physical and chemical properties (Aydın et al., 2021).
Antimicrobial and Anticancer Activity
Some derivatives of pyrazole, which share a structural similarity with the compound of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. This research suggests the potential of such compounds in developing new therapeutic agents (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-[(3,4-dimethylphenyl)iminomethyl]-5-ethoxy-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-4-26-19-18(12-22-16-8-5-13(2)14(3)11-16)20(25)24(23-19)17-9-6-15(21)7-10-17/h5-12,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKSJFLEDNDYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2862388.png)
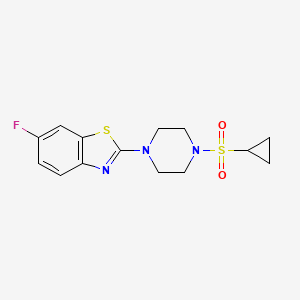
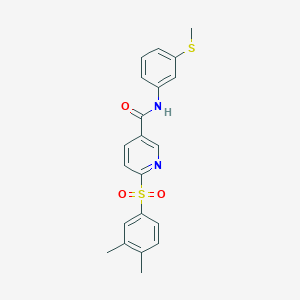

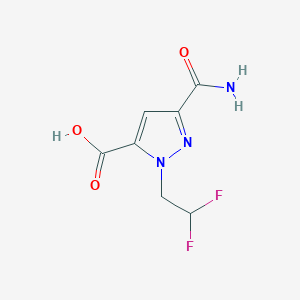
![6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862394.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2862395.png)

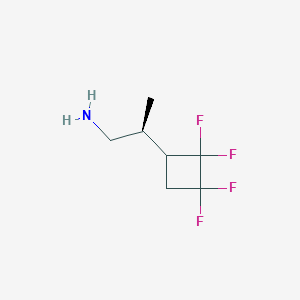
![6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B2862401.png)

![(Z)-ethyl 1-butyl-2-((3-chlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2862404.png)

